![molecular formula C12H21NO3 B1391620 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid CAS No. 1216381-40-6](/img/structure/B1391620.png)
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is a synthetic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol This compound belongs to the class of carboxylic acids and features a piperidine ring substituted with a hydroxycyclohexyl group
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the hydrogenation of a suitable precursor, followed by cyclization and functionalization to introduce the hydroxycyclohexyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is primarily recognized for its potential role as a pharmaceutical intermediate. Its structural features allow it to act as a building block for synthesizing various bioactive compounds. Research indicates that this compound may exhibit analgesic and anti-inflammatory properties, making it a candidate for drug development targeting pain management and inflammatory conditions .
Mechanism of Action
The compound's mechanism involves interaction with specific receptors in the central nervous system, potentially modulating pain pathways. Studies have shown that derivatives of this compound can inhibit certain enzymes related to inflammatory responses, thus providing therapeutic effects .
Biochemical Applications
Enzyme Inhibition Studies
Research has demonstrated that this compound can serve as an enzyme inhibitor. Its ability to bind to active sites of enzymes involved in metabolic pathways makes it valuable for studying biochemical processes and developing inhibitors for diseases such as cancer and metabolic disorders .
Biological Activity
In vitro studies have indicated that the compound exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents .
Materials Science
Polymer Chemistry
The compound has been explored for its utility in polymer synthesis. Its hydroxyl and carboxylic functional groups can participate in polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and composites .
Nanotechnology
Recent advancements have seen the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles. The compound can stabilize nanoparticles during synthesis, enhancing their properties for applications in drug delivery systems and catalysis .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Analgesic Properties | Evaluate pain relief potential | Demonstrated significant analgesic effects in animal models |
Antimicrobial Activity Assessment | Test efficacy against bacteria | Showed effectiveness against multiple bacterial strains |
Polymer Synthesis Experiment | Develop new polymer materials | Successfully synthesized polymers with enhanced properties |
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the hydroxycyclohexyl group, making it less versatile in certain applications.
4-Hydroxy-1-piperidinecarboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Cyclohexylpiperidine derivatives: Varying the position and nature of the substituents on the cyclohexyl ring can significantly alter the compound’s reactivity and applications
Biological Activity
1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, known for its potential biological activities, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxycyclohexyl group and a carboxylic acid moiety. Its biological activity is primarily linked to its interactions with specific molecular targets, making it a subject of interest for drug development.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), impacting lipid metabolism and inflammation pathways .
- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological functions. Compounds with similar structures have been studied for their binding affinities to serotonin and dopamine receptors.
Biological Assays
Research has employed various assays to evaluate the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific data on this compound is limited.
- Anticancer Properties : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of piperidine derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Case Study 2: Neurological Effects
Another study focused on the neuropharmacological effects of piperidine derivatives suggested that compounds with structural similarities could modulate neurotransmitter systems. This was evidenced by alterations in behavior in rodent models following administration of these compounds, indicating potential applications in treating neurological disorders .
Summary of Biological Assays
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
Structural Feature | Impact on Activity |
---|---|
Hydroxy group | Enhances solubility and receptor binding |
Piperidine ring | Essential for enzyme interaction |
Carboxylic acid moiety | Critical for biological activity modulation |
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-1-10(2-4-11)13-7-5-9(6-8-13)12(15)16/h9-11,14H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTBIWLWIRGSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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